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Compound of Interest

Compound Name: Isofezolac

Cat. No.: B1209515

An In-depth Technical Guide on Isofezolac
(C23H18N202)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on Isofezolac. Detailed
experimental protocols from primary literature and specific data regarding its cyclooxygenase
(COX) isoform selectivity were not available in the sources accessed. The experimental
workflows provided are based on general chemical principles for related compounds and
should be considered illustrative.

Executive Summary

Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula
C23H18N202.[1][2][3][4] As a derivative of acetic acid, it belongs to the pyrazole class of
compounds.[2] Isofezolac exhibits anti-inflammatory, analgesic, and antipyretic properties.[2]
[4][5] Its mechanism of action is attributed to the inhibition of prostaglandin synthetase, also
known as cyclooxygenase (COX), which is a key enzyme in the inflammatory cascade.[1][2][5]
This guide provides a comprehensive overview of its known chemical, physical, and
pharmacological characteristics.

Core Molecular and Physicochemical
Characteristics
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Isofezolac is a complex organic molecule with a triphenyl-substituted pyrazole core structure.

Its fundamental properties are summarized below.

Property

Value

Citation(s)

Molecular Formula

C23H18N202

[1112][31[4]

2-(1,3,4-triphenyl-1H-pyrazol-

IUPAC Name _ _ [11[2][4]
5-yl)acetic acid
1,3,4-Triphenylpyrazole-5-

Synonyms acetic acid, LM 22102, [11[2][4]1[6]
Sofenac

CAS Number 50270-33-2 [1][2]114]

Molecular Weight 354.41 g/mol [1]

Exact Mass 354.1368 Da [1]

Elemental Analysis

C: 77.95%, H: 5.12%, N:
7.90%, O: 9.03%

[1]14]

Physical Appearance

Crystals (from acetonitrile)

[4]

Melting Point

200 °C

[417]

Predicted pKa

3.84+0.10

[7]

Predicted Boiling Point

542.8 £50.0 °C

[7]

Pharmacological Profile
Mechanism of Action

Like other NSAIDs, Isofezolac's therapeutic effects are derived from its ability to inhibit the

cyclooxygenase (COX) enzymes.[1][5] These enzymes are responsible for the conversion of

arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and

fever.[8][9] By blocking this pathway, Isofezolac reduces the production of PGs, thereby

alleviating inflammatory symptoms.
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The specific selectivity of Isofezolac for the two main COX isoforms, COX-1 (constitutively
expressed and involved in homeostatic functions like gastric protection) and COX-2 (inducible
at sites of inflammation), is not well-documented in available literature.[4][10] This selectivity
profile is a critical determinant of an NSAID's efficacy and side-effect profile, particularly
concerning gastrointestinal toxicity.[11]
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Figure 1: General mechanism of action for non-selective NSAIDs like Isofezolac.
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Pharmacokinetics and Toxicology

Limited pharmacokinetic data is available. Isofezolac is known to be highly protein-bound
(approximately 99%).[2] Toxicological data from animal studies are presented below.

Parameter Species Route Value Citation(s)

LD50 (Lethal
Mouse Oral 215 mg/kg [2][4]

Dose, 50%)

LD50 (Lethal
Rat Oral 13 mg/kg [2][4]

Dose, 50%)

o Human

Protein Binding - ~99% [2]

(presumed)

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of Isofezolac are not
fully available in the public domain. The following sections outline general methodologies based
on the synthesis of related pyrazole compounds and standard analytical techniques for
NSAIDs.

lllustrative Synthesis Workflow

The synthesis of 1,3,4-triphenylpyrazole-5-acetic acid likely involves a multi-step process
starting from appropriate precursors. A plausible, though unconfirmed, pathway could involve
the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring,
followed by functional group manipulations to introduce the acetic acid moiety. The original
preparation is cited in patents DE 2312256 and US 3984431.[4]
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lllustrative Synthesis of a Triphenylpyrazole Acetic Acid Derivative

Start:
Diphenyl-1,3-dione
& Phenylhydrazine

Step 1: Condensation Reaction
(e.g., in Acetic Acid)

Intermediate:
Triphenylpyrazole Core

Step 2: Functionalization
(e.g., Vilsmeier-Haack Reaction)

Intermediate:
Pyrazolyl-carboxaldehyde

Step 3: Chain Elongation
(e.g., Wittig or similar reaction)

Intermediate:
Pyrazolyl-acrylonitrile or ester

Step 4: Hydrolysis

Final Product:
1,3,4-Triphenylpyrazole-5-acetic acid
(Isofezolac)
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Figure 2: A logical workflow for the synthesis of a pyrazole acetic acid derivative.
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General Protocol for HPLC Analysis in Biological Fluids

While the specific method by Bannier et al. (1982) is not detailed here, a general approach for
quantifying an NSAID like Isofezolac in plasma would involve the following steps. This protocol
is illustrative and would require optimization.

o Sample Preparation (Protein Precipitation & Extraction):

[¢]

To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).

[e]

Vortex for 1 minute to precipitate proteins.

o

Centrifuge at >3000 x g for 10 minutes.

[¢]

Transfer the supernatant to a clean tube.

o

Evaporate the solvent under a stream of nitrogen at 40 °C.

[e]

Reconstitute the residue in 100 pL of the mobile phase.

e Chromatographic Conditions:

[¢]

HPLC System: A standard HPLC with a UV detector.
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pum particle size).

o Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1%
formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point
could be 60:40 Acetonitrile:Buffer.

o Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength determined by the UV absorbance maximum of
Isofezolac.

[e]

Injection Volume: 10-20 pL.

¢ Quantification:
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o A calibration curve would be generated using standards of known Isofezolac
concentrations in a blank matrix (e.g., drug-free plasma).

o The concentration in unknown samples is determined by comparing the peak area to the
calibration curve.

Conclusion

Isofezolac is a pyrazole-derived NSAID with established anti-inflammatory, analgesic, and
antipyretic properties stemming from its inhibition of prostaglandin synthesis. While its core
physicochemical characteristics are defined, a modern understanding of its pharmacology is
limited by the lack of publicly available data on its COX-1/COX-2 selectivity. The provided
synthesis and analytical workflows are based on general principles and serve as a guide for
further research and development efforts. Future investigations should focus on elucidating its
specific COX isoform inhibitory profile and validating robust synthesis and analytical
methodologies to fully characterize this compound for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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